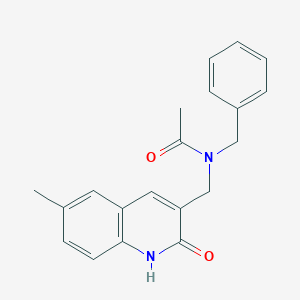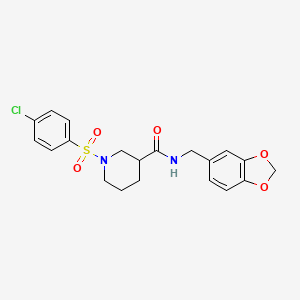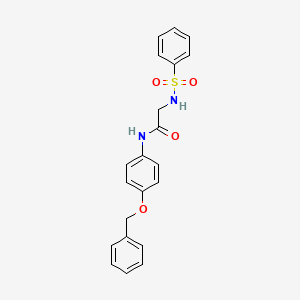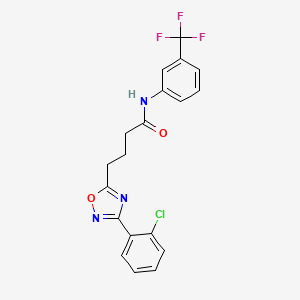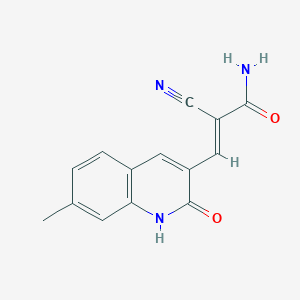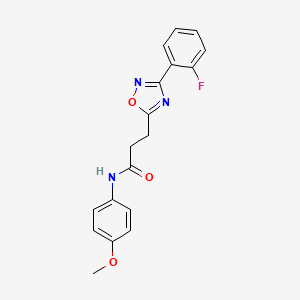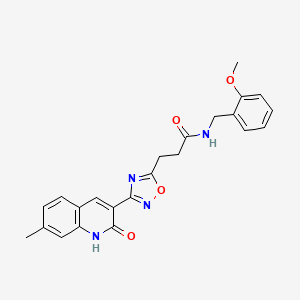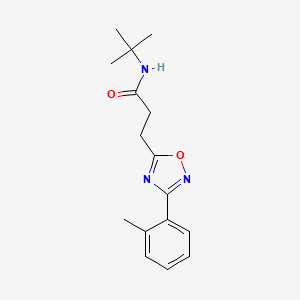
N-(tert-butyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as OTBD, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(tert-butyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. N-(tert-butyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of certain signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models, indicating its potential as a therapeutic agent for the treatment of pain and inflammation. It has also been shown to exhibit fluorescent properties, making it a useful tool for the detection of metal ions in solution.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(tert-butyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its ability to inhibit the activity of certain enzymes, making it a potential candidate for the development of new enzyme inhibitors. Another advantage is its fluorescent properties, which make it a useful tool for the detection of metal ions in solution. However, one limitation is the lack of understanding of its mechanism of action, which hinders its potential applications in various fields.
Direcciones Futuras
There are several future directions for the study of N-(tert-butyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, including the development of new drugs for the treatment of pain and inflammation, the development of new enzyme inhibitors, and the exploration of its potential applications in materials science. Further research is needed to fully understand its mechanism of action and to identify its potential applications in various fields.
Métodos De Síntesis
N-(tert-butyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide can be synthesized using a multistep process that involves the reaction of tert-butylamine with o-tolyl hydrazine to form 3-(o-tolyl)-1,2,4-oxadiazole. The resulting compound is then reacted with 3-bromopropionyl chloride to form N-(tert-butyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, N-(tert-butyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In materials science, N-(tert-butyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been used as a fluorescent probe for the detection of metal ions in solution. In biochemistry, N-(tert-butyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to inhibit the activity of certain enzymes, making it a potential candidate for the development of new enzyme inhibitors.
Propiedades
IUPAC Name |
N-tert-butyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11-7-5-6-8-12(11)15-17-14(21-19-15)10-9-13(20)18-16(2,3)4/h5-8H,9-10H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXGYWUNPVGGIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-difluorophenyl)acetamide](/img/structure/B7716764.png)
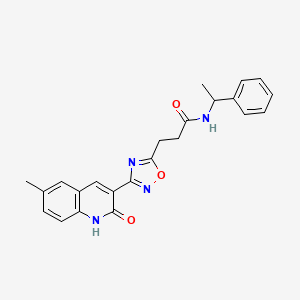
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7716776.png)
